molecular formula C6H4N2O2 B3054356 Oxazolo[4,5-c]pyridin-2(3H)-one CAS No. 59851-50-2

Oxazolo[4,5-c]pyridin-2(3H)-one

Cat. No. B3054356
CAS RN: 59851-50-2
M. Wt: 136.11 g/mol
InChI Key: DCIHMFKXUPIFLL-UHFFFAOYSA-N
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Description

Oxazolo[4,5-c]pyridin-2(3H)-one is a chemical compound that has been the subject of various research studies . It is a tricyclic scaffold that has been synthesized and functionalized for potential use in drug design .


Synthesis Analysis

The synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one involves a palladium-catalyzed direct C–H bond functionalization methodology . This method was used to build the tricyclic scaffold and achieve subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides . Another synthesis method involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate .


Molecular Structure Analysis

The structure of Oxazolo[4,5-c]pyridin-2(3H)-one has been confirmed by PMR, IR, and mass spectra . The thione form of the compound was established with the help of x-ray diffraction and PMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving Oxazolo[4,5-c]pyridin-2(3H)-one include its construction and subsequent orthogonal functionalization . This process involves a palladium-catalyzed direct C–H bond functionalization methodology . Additionally, primary amines and diethylamine react with oxazolo[4,5-b]pyridine thione to form N-(3-hydroxy-2-pyridyl)thioureas .

Scientific Research Applications

Synthesis and Orthogonal Functionalization

The compound Oxazolo[4,5-c]pyridin-2(3H)-one has been used in the synthesis and orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .

Drug Design

The chlorine atom on the pyridine moiety of the Oxazolo[4,5-c]pyridin-2(3H)-one offers a late-stage substitution site to progress drug design . This makes it a valuable compound in the field of medicinal chemistry.

Synthesis of Thione Form

Oxazolo[4,5-b]pyridine-2(3H)-thione, a variant of Oxazolo[4,5-c]pyridin-2(3H)-one, has been synthesized by reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate . The structure has been confirmed by PMR, IR, and mass spectra .

X-Ray Diffraction and PMR Spectroscopy

The thione form of Oxazolo[4,5-c]pyridin-2(3H)-one was established with the help of x-ray diffraction and PMR spectroscopy . This showcases its application in the field of analytical chemistry.

Human African Trypanosomiasis Healing Activity

In the field of pharmacology, Oxazolo[4,5-c]pyridin-2(3H)-one has been used in quantitative structure–activity relationship and pharmacophore modeling analysis for human African trypanosomiasis healing activity .

Pyridyl Benzamides and 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides

Oxazolo[4,5-c]pyridin-2(3H)-one is also used in the synthesis of pyridyl benzamides and 3-(oxazolo[4,5-b]pyridin-2-yl)anilides . These compounds have potential applications in various fields of chemistry and medicine.

Safety and Hazards

The safety data sheet for Oxazolo[4,5-c]pyridin-2(3H)-one suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of exposure, the recommended first aid measures include moving the victim into fresh air, giving oxygen if breathing is difficult, and consulting a doctor immediately .

properties

IUPAC Name

3H-[1,3]oxazolo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIHMFKXUPIFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579707
Record name [1,3]Oxazolo[4,5-c]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazolo[4,5-c]pyridin-2(3H)-one

CAS RN

59851-50-2
Record name [1,3]Oxazolo[4,5-c]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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